Thiodigalactoside (TDG) is a synthetic compound that has garnered attention for its potential as an anti-cancer agent. Research has shown that TDG can inhibit the growth of various types of cancer cells by targeting specific proteins that are implicated in tumor progression. The studies under consideration have explored the effects of TDG on murine cancers, including melanoma and breast cancer, as well as oral squamous cell carcinoma (OSCC)12.
TDG operates through multiple pathways to exert its anti-cancer effects. In murine cancer models, TDG has been shown to suppress tumor growth by inhibiting the activities of galectin-1, a protein that promotes tumor growth by affecting immune cell regulation, angiogenesis, and protection against oxidative stress1. Galectin-1 facilitates tumor progression by enabling immune evasion, promoting new blood vessel formation, and protecting cancer cells from oxidative damage. TDG disrupts these processes, leading to increased infiltration of CD8+ lymphocytes into tumors, reduced endothelial cell content, and heightened sensitivity to oxidative stress1.
In the context of oral squamous cell carcinoma, TDG targets the β-galactoside-binding protein (β-GBP), which is known to enhance tumor growth. By inhibiting β-GBP, TDG indirectly suppresses regulatory T cells (Tregs), which are often co-opted by cancer cells to evade immune detection. The inhibition of Tregs by TDG results in reduced tumor growth, induction of apoptosis, cell cycle arrest, and anti-angiogenic effects in OSCC cell lines2.
The application of TDG in cancer therapy is the most extensively studied area. In murine models of melanoma and breast cancer, intratumoral injections of TDG have been shown to significantly reduce tumor growth. This effect is less pronounced in immunocompromised mice, suggesting that part of TDG's efficacy may be attributed to its ability to modulate the immune response1.
In oral cancer, TDG's inhibition of β-GBP and the subsequent suppression of Tregs provide a preclinical proof of concept that targeting β-GBP can overcome Treg-mediated tumor promotion and immunosuppression. This indicates that TDG could be a valuable therapeutic agent in treating oral squamous cell carcinoma by modulating the immune system2.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6